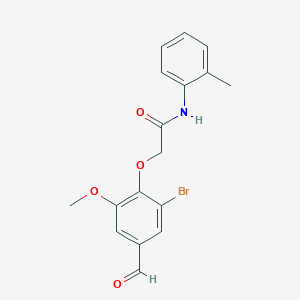

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide

Description

2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide (Compound ID: Y501-6210) is a halogenated acetamide derivative featuring a phenoxy core substituted with bromo, formyl, and methoxy groups at positions 2, 4, and 6, respectively. The acetamide moiety is linked to a 2-methylphenyl group, contributing to its steric and electronic profile.

Properties

IUPAC Name |

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c1-11-5-3-4-6-14(11)19-16(21)10-23-17-13(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFJCROXLIMIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2Br)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-Formyl-6-methoxyphenol

Bromination at the ortho position relative to the methoxy group is critical. A method adapted from CN111825531B employs bromine (Br₂) and hydrogen peroxide (H₂O₂) in dichloromethane/water biphasic systems at -10°C to 5°C. For instance:

-

Reaction Conditions :

-

Substrate: 4-formyl-6-methoxyphenol (1 eq)

-

Bromine: 0.55–0.6 eq (prevents over-bromination)

-

H₂O₂: 0.7–0.8 eq (oxidizes HBr to Br₂, enhancing atom economy)

-

Solvent: CH₂Cl₂/H₂O (3:1 v/v)

-

Temperature: -10°C to 5°C (minimizes side reactions)

-

This approach achieves >90% yield for analogous bromophenols, with GC purity exceeding 99%. The low temperature suppresses electrophilic aromatic substitution at the formyl group, which is less reactive than the activated ortho position.

Formylation via Duff Reaction

Introducing the formyl group may leverage the Duff reaction, where hexamine directs formylation to the para position of phenolic hydroxyl groups. However, competing methoxy-directed formylation necessitates careful optimization:

-

Typical Protocol :

Modifying reaction time and acid concentration can enhance regioselectivity. Post-formylation bromination (as in Section 2.1) may alternatively follow, depending on substrate stability.

Acetamide Side Chain Installation

Acetylation of 2-Methylaniline

The amidation precursor, 2-methylphenylacetamide, is synthesized via nucleophilic acyl substitution:

Etherification via Williamson Synthesis

Coupling the phenolic backbone with the acetamide side chain employs Williamson ether synthesis:

-

Optimized Parameters :

Alternative pathways using Mitsunobu conditions (DEAD, PPh₃) may improve efficiency but increase cost.

Critical Process Considerations

Solvent and Temperature Effects

Purification Strategies

-

Distillation : Reduced-pressure distillation (0.09 MPa, 80°C) isolates high-purity intermediates.

-

Recrystallization : Ethanol/water mixtures (3:1) effectively remove unreacted starting materials.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

Scalability and Industrial Feasibility

The described methods align with green chemistry principles:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

Reduction: The formyl group can also be reduced to an alcohol.

Substitution: The bromo group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.

Major Products

Oxidation: 2-(2-bromo-4-carboxy-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide.

Reduction: 2-(2-bromo-4-hydroxymethyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a pharmacophore. The presence of the formyl and methoxy groups could interact with biological targets, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The structure suggests possible activity against certain biological pathways, which could be relevant in the treatment of diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The formyl group could form covalent bonds with nucleophilic sites on proteins, while the methoxy group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

- Bromo vs.

- Formyl Group : The formyl substituent in Y501-6210 and its analogs (e.g., CAS 701289-18-1 ) offers a site for Schiff base formation or reductive amination, unlike butyryl or trifluoromethyl groups in other derivatives .

- Methoxy vs. Ethoxy : Ethoxy in CAS 701289-18-1 increases lipophilicity (logP) compared to methoxy in Y501-6210, which may influence membrane permeability .

Physicochemical and Pharmacological Properties

Critical Analysis :

- Melting Points : The target compound’s melting point is unreported, but analogs with formyl groups (e.g., CAS 701289-18-1) may exhibit higher melting points due to hydrogen bonding .

- Bioactivity : Structural similarity to benzylpenicillin derivatives () suggests Y501-6210 could have antimicrobial properties, though this requires validation . The trifluoromethyl group in analogs enhances metabolic stability, a feature absent in Y501-6210 .

Biological Activity

The compound 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide is a member of the phenylacetamide family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H16BrNO3

- Molecular Weight : 350.21 g/mol

- Density : Approximately 1.4 g/cm³

- Melting Point : Predicted around 194.02 °C

- Boiling Point : Estimated at ~524.8 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its structural characteristics that allow for interaction with various biological targets. The presence of the bromine atom and methoxy groups plays a crucial role in modulating its reactivity and binding affinity to target proteins.

- Antimicrobial Activity : Phenylacetamide derivatives, including this compound, have shown promising antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic processes. For example, studies have shown that related compounds exhibit inhibitory effects on enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD), which is crucial in steroid metabolism .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various phenylacetamide derivatives against a range of bacterial strains. The results indicated that compounds structurally similar to This compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Study 2: Enzyme Inhibition

In a pharmacological study focusing on enzyme inhibition, the compound demonstrated an IC50 value indicative of potent inhibition against 17β-HSD Type 3. This suggests its potential use in treating conditions related to steroid imbalance, such as certain cancers .

Study 3: Structural Analysis

Crystallographic studies revealed that the compound forms stable intermolecular hydrogen bonds, contributing to its solid-state stability and potentially influencing its bioavailability and interaction with biological targets . The dihedral angles observed between various functional groups suggest a conformational flexibility that may enhance its binding to target proteins.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide, and what intermediates are critical for yield optimization?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives with similar bromophenoxy acetamide scaffolds are synthesized by reacting substituted phenols (e.g., 4-bromo-2-formyl-6-methoxyphenol) with halogenated acetates (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate. The reaction is conducted under reflux in polar aprotic solvents (e.g., DMF or acetone) . Key intermediates include the substituted phenol precursor and the ethyl ester intermediate, which are purified via recrystallization or column chromatography.

Q. What purification techniques are most effective for isolating high-purity this compound?

- Methodology : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard for isolating intermediates. Final purification often employs recrystallization from ethanol or methanol. Purity is validated via HPLC (C18 columns, UV detection at 254 nm) and melting point analysis .

Q. How is structural characterization of this compound performed to confirm its identity?

- Methodology :

- NMR : and NMR in deuterated DMSO or CDCl confirm substituent positions and functional groups. For example, the formyl proton appears as a singlet near δ 10.1 ppm .

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., C=O···H-N interactions in acetamide derivatives) .

- Mass spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., [M+H] at 406.03 m/z) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?

- Methodology : Use factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, ICReDD’s approach combines quantum chemical calculations (e.g., transition state analysis) with statistical models (e.g., response surface methodology) to predict optimal conditions. Experimental validation reduces trial-and-error iterations by 40–60% .

Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Variable-temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the methoxyphenyl group).

- X-ray crystallography : Validates static structural features, such as dihedral angles between aromatic rings .

- DFT calculations : Simulate NMR chemical shifts using software like Gaussian09 to match experimental data .

Q. What bioactivity assays are suitable for evaluating this compound’s potential as an antimicrobial or anticancer agent?

- Methodology :

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Mechanistic studies include apoptosis assays (Annexin V/PI staining) and ROS detection .

Q. How can computational methods elucidate the reaction mechanism of bromophenoxy acetamide derivatives?

- Methodology :

- Reaction pathway modeling : Use density functional theory (DFT) to calculate activation energies for proposed intermediates (e.g., SN2 vs. radical pathways).

- Molecular dynamics : Simulate solvent effects on reaction kinetics .

Q. What analytical methods assess the compound’s stability and impurity profile under storage conditions?

- Methodology :

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC-MS.

- Impurity profiling : Compare retention times and mass spectra with pharmacopeial standards (e.g., EP/JP monographs) .

Notes

- Data Sources : References include PubChem, crystallography databases, and peer-reviewed synthesis protocols. Commercial sources (e.g., BenchChem) are excluded per the user’s request.

- Contradictions : and highlight solvent-dependent reaction outcomes, necessitating iterative optimization.

- Advanced Tools : ICReDD’s computational-experimental loop () and DoE () are prioritized for methodological rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.